1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Descripción general

Descripción

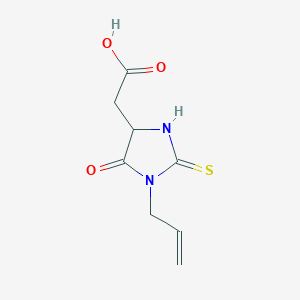

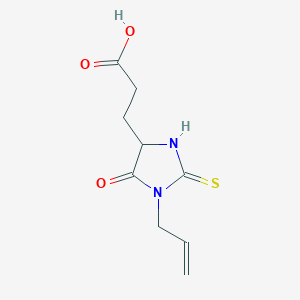

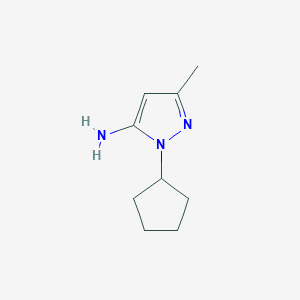

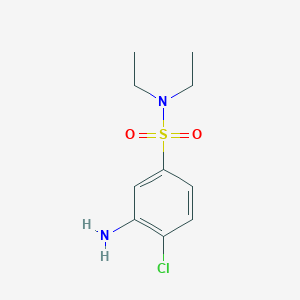

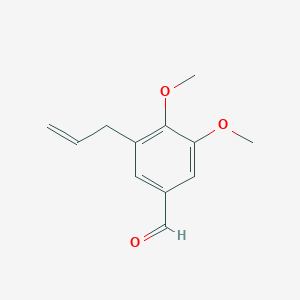

The compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the regioselective formal [1 + 2 + 2] cycloaddition reaction, which can be used to construct 1,3,4-trisubstituted and 1,4,5-trisubstituted pyrazoles by using a traceless mediator such as 1-methylindazol-3-amine . Another approach involves a one-pot, three-component cyclocondensation of β-oxodithioester, amine, and hydrazine, which allows the synthesis of densely functionalized pyrazoles . Additionally, the acylation of heteroaromatic amines can lead to the formation of pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by cyclization .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. For instance, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can yield different products depending on the aryl substituent, which affects the molecular structure through nucleophilic substitution or condensation followed by hydrolysis . The crystal structure of 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine synthesized under microwave irradiation reveals a coplanar pyridine ring .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The acylation of heteroaromatic amines, for example, can lead to the synthesis of new classes of triazolo and pyrazolo pyridine derivatives . The oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature can yield functionalized pyrazolo[1,5-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of an intramolecular N-H...N hydrogen bond and intermolecular C-H...O hydrogen bonds can lead to the formation of sheets or dimers in the crystal structure . The coordination properties of pyrazole-derived ligands have been examined through the synthesis of metal complexes, which show distorted tetrahedral coordination realized by nitrogen and oxygen or chlorine atoms . The physicochemical characteristics, IR, and 1H NMR spectra of these compounds are consistent with their molecular structures .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine plays a role in the synthesis and characterization of various compounds. For instance, it is involved in the formation of N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine, a compound studied for its crystal structure and theoretical physical and chemical properties (Titi et al., 2020). Additionally, it serves as a key intermediate for the synthesis of novel pyrazolo[1,5-a]pyrimidines (El‐Mekabaty et al., 2017).

Biological Activity and Pharmaceutical Interest

This compound is integral to the development of molecules with potential biological activities. For example, it's used in the synthesis of tacrine analogs, evaluated for their acetylcholinesterase inhibitory activities, important for Alzheimer's disease research (Mahdavi et al., 2017). It also contributes to the creation of pyrazolo[3,4-b]pyridines, which are investigated for their potential biological functions (Gunasekaran et al., 2014).

Chemical Properties and Reactivity

The chemical properties and reactivity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine derivatives are extensively studied. For instance, research on the methylation of 5-amino-3-methylthio-1H-pyrazoles, which are crucial building blocks for various pyrazole derivatives, sheds light on its reactivity and structural implications (Ren et al., 2010).

Synthesis of Multicyclic Pyrazolo[3,4-b]pyridines

The compound also plays a role in multicyclic pyrazolo[3,4-b]pyridine synthesis. A four-component bicyclization strategy utilizing 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine derivatives allows the creation of diverse pyrazolo[3,4-b]pyridines, contributing to advances in organic synthesis and pharmaceutical research (Tu et al., 2014).

Propiedades

IUPAC Name |

2-cyclopentyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-9(10)12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOPOOFSVGTODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389998 | |

| Record name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

30241-37-3 | |

| Record name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)